Delcasertib's design utilizes a cell-penetrating peptide for intracellular delivery. The table below summarizes its core components.
| Component Name | Sequence | Description |
|---|---|---|
| Cargo Peptide [1] | CSFNSYELGSL | Derived from the δV1-1 portion of PKCδ; responsible for selective inhibition [1]. |
| Carrier Peptide [1] [2] | CYGRKKRRQRRR | Cell-penetrating peptide (TAT47-57) from HIV-1 transactivator protein for cellular delivery [1] [2]. |
| Linkage [2] | Disulfide bond | Reversible conjugation between cysteine residues of cargo and carrier peptides [2]. |
The following diagram illustrates the structural relationship and mechanism of these components:
Structural composition of this compound showing the cargo and carrier peptides linked by a disulfide bond.
This compound inhibits the δ-PKC isozyme to prevent reperfusion injury. Key quantitative data from preclinical studies are summarized below.
| Parameter | Experimental Data | Context / Model |
|---|---|---|
| Molecular Weight [2] [3] | 2880.28 g/mol | C120H199N45O34S2 |
| CAS Registry No. [2] [3] [4] | 949100-39-4 | - |
| Heart Tissue Uptake [2] | 1.21 μg eq/g tissue | Measured in rats after single IV bolus (1 mg/kg) [2]. |
| Systemic Half-Life [5] | 1.58 - 2.5 minutes | Rapid clearance from systemic circulation in rats [5]. |
The mechanism by which this compound exerts its effect during reperfusion injury is outlined below:
Mechanism of this compound inhibiting δPKC activation and translocation to prevent reperfusion injury.
This compound was investigated as an adjunct therapy to prevent myocardial tissue death in patients undergoing revascularization after an acute myocardial infarction [1] [5].
This compound represents a rationally designed peptide therapeutic approach for targeted intracellular inhibition. Its structure combines a specific δ-PKC inhibitor cargo with a TAT protein-derived cell-penetrating carrier. While it showed promise in preclinical models for preventing reperfusion injury, clinical development was discontinued after Phase 2 trials did not demonstrate significant efficacy [1].
PKC-δ is a member of the novel PKC family of serine/threonine kinases. Its activation during myocardial ischemia and reperfusion (I/R) injury is generally associated with detrimental effects [1] [2]. The table below summarizes its core pathological mechanisms:
| Mechanism | Pathological Effect in MI/I/R Injury | Outcome |
|---|---|---|
| Promotion of Cell Death | Activated PKC-δ translocates to mitochondria, promoting the release of pro-apoptotic factors and inducing cardiomyocyte apoptosis and necrosis [1] [2]. | Increased infarct size; impaired cardiac function. |
| Regulation of Oxidative Stress | Contributes to increased oxidative stress and disrupts redox balance in the heart during I/R [2]. | Enhanced cellular damage. |
| Aggravation of Calcium Overload | Can exacerbate intracellular calcium overload, a key driver of cell death during I/R [2]. | Disruption of cardiac contractility and energetics. |
| Induction of Pro-fibrotic Signaling | Mediates myocardial fibrosis; its inhibition reduces collagen production and expression of pro-fibrotic markers [1] [3]. | Adverse cardiac remodeling and stiffness. |
| Activation of Pro-inflammatory Pathways | In kidney fibrosis models, PKC-δ promotes inflammation via the cGAS-STING pathway; similar mechanisms may operate in the heart [4]. | Chronic inflammation leading to tissue damage. |
In contrast, its isoform PKC-ε often has opposing, cardioprotective effects, such as protecting mitochondrial function and inhibiting fatal arrhythmias [1] [2]. This highlights the importance of isoform-specific targeting.
Several inhibitors have been used in research to elucidate the therapeutic potential of PKC-δ inhibition. The most prominent one, Rottlerin, and other strategies are summarized below:
| Inhibitor / Method | Mechanism of Action | Key Experimental Findings in MI/Fibrosis |
|---|---|---|
| Rottlerin | A selective pharmacological inhibitor that targets the ATP-binding site of PKC-δ [1] [3]. | Potently downregulated type I collagen in dermal fibroblasts; alleviated kidney fibrosis and inflammation in mice; its application is associated with reduced infarct size in cardiac I/R models [3] [4]. |
| δV1-1 | A specific inhibitory peptide that targets the unique sequence in the C2 domain of PKC-δ [1]. | Shown to be beneficial in rats and mice with vascular restenosis; demonstrated cardioprotective effects in I/R models [1]. |
| siRNA (Gene Silencing) | Uses short interfering RNA to specifically knock down PKC-δ expression [3]. | Validated that the anti-fibrotic effects of Rottlerin are on-target, as it reproduced the reduction in collagen production [3]. |
To investigate PKC-δ in cellular models, such as murine bone-marrow-derived dendritic cells, a robust multi-approach protocol can be used. The workflow involves cell preparation, stimulation, and activity measurement, which can be adapted for cardiomyocytes or cardiac fibroblasts [5].
Experimental workflow for PKC-δ activity assay.
Key Steps and Considerations:
The evidence suggests that PKC-δ inhibition holds significant therapeutic potential. It retards fibrosis, reduces apoptosis and necrosis in I/R injury, and attenuates harmful inflammatory responses [1] [2] [3]. Future work should focus on:
While human half-life and clearance data are unavailable, here is a summary of the key quantitative information from preclinical and clinical studies:
| Parameter | Available Data | Context / Model | Source |
|---|---|---|---|
| Dosing | 50, 150, or 450 mg/h | Intravenous infusion over ~2.5 hours in human clinical trial (PROTECTION AMI) | [1] [2] |
| Clinical Outcome (Infarct Size) | No significant reduction vs. placebo | Primary efficacy endpoint in Phase 3 trial (creatine kinase MB AUC) | [1] [2] |
| In Vivo Model Dose | 1 mg/kg | Single intravenous administration in a rat model of myocardial infarction | [3] |
| Molecular Weight | 2880.28 g/mol | Formula: C₁₂₀H₁₉₉N₄₅O₃₄S₂ | [3] |
| CAS Number | 949100-39-4 | The free form of the compound is noted to be prone to instability. | [3] |
Despite the mechanistic rationale, the PROTECTION AMI trial concluded that selective inhibition of δPKC with this compound did not reduce biomarkers of myocardial injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute ST-segment elevation myocardial infarction (STEMI) [1] [2].
Delcasertib is a potent and selective δ-protein kinase C (δ-PKC) inhibitor investigated as an adjunct therapy to reduce reperfusion injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute myocardial infarction [1] [2].
CSFNSYELGSL, derived from the δV1-1 portion of δ-PKC, is responsible for the selective inhibitory activity.CYGRKKRRQRRR, derived from the HIV-1 TAT protein, acts as a cell-penetrating delivery system.These components are conjugated via a disulfide bond, facilitating efficient cellular uptake and release of the active cargo inside target cells like cardiac myocytes and endothelial cells [4].
Mechanism of Action: During a heart attack, blood flow restoration (reperfusion) can paradoxically cause additional damage to heart tissue. δ-PKC activation is a key mediator of this reperfusion injury, promoting cell death (apoptosis and necrosis). This compound inhibits the translocation of δ-PKC, disrupting its pro-death signaling and protecting mitochondria, thereby reducing infarct size and improving cardiac function in preclinical models [1].
The diagram below illustrates the mechanism of this compound in mitigating myocardial reperfusion injury.
Mechanism of this compound in Ischemia-Reperfusion Injury
This compound reached Phase 2 clinical trials but its development was halted after it failed to demonstrate efficacy in a large, controlled study [1] [2].
The key study was the PROTECTION AMI Randomized Controlled Trial [2]. This was a multicenter, double-blind trial that enrolled patients presenting within 6 hours of an ST-segment elevation myocardial infarction (STEMI), primarily anterior MI.
| Trial Parameter | Details |
|---|---|
| ClinicalTrials.gov ID | NCT00785954 [2] |
| Phase | 2b [2] |
| Patient Population | Anterior STEMI (n=1,010); Inferior STEMI (exploratory, n≤166) [2] |
| Treatment Regimen | Intravenous infusion initiated before PCI and continued for approximately 2.5 hours [2] |
| Doses Investigated | Placebo, this compound 50 mg/h, 150 mg/h, and 450 mg/h [2] |
| Primary Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [2] |
| Trial Outcome | Result |
|---|---|
| Primary Endpoint | No significant difference in infarct size between any this compound dose group and the placebo group [2]. |
| Secondary Endpoints | No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [2]. |
| Conclusion | Selective δ-PKC inhibition with this compound did not reduce biomarkers of myocardial injury in contemporary PCI practice [2]. |
For research purposes, detailed experimental data from preclinical studies is available. The following table summarizes a key pharmacokinetic and tissue distribution study in rats [4].
| Study Aspect | Protocol Details |
|---|---|
| Animal Model | Six-week-old male Crl:CD(SD) rats [4] |
| Dosage | 1 mg/kg [4] |
| Administration | Single intravenous bolus via the femoral vein [4] |
| Tissue Analysis | Measured using ¹⁴C-labeled or ¹²⁵I-labeled this compound [4] |
| Key Findings | Rapid delivery to tissues (heart: 1.21 μg eq/g tissue); quick clearance from systemic circulation; uptake mediated by TAT carrier; effective delivery into cardiac myocytes and endothelial cells within 1 minute [4]. |
Despite the clinical trial setback, this compound remains a valuable tool compound for basic research. Its highly selective mechanism makes it useful for:
Unlike larger biologics, this compound is a small molecule peptide, which influences how it enters cells. The table below summarizes its key characteristics based on clinical trial documentation and related scientific literature.
| Attribute | Description |
|---|---|
| Molecular Type | Small, cell-permeating peptide [4] [5]. |
| Primary Target | Delta-protein kinase C (δ-PKC) [1] [3]. |
| Mechanism of Action | Selective inhibition of δ-PKC activity. In the context of ischemia, δ-PKC activation is associated with mitochondrial dysfunction and cell death (necrosis) [3]. |
| Clinical Route of Administration | Intravenous infusion [1] [4]. |
| Development Status | Clinical development discontinued after the phase IIb PROTECTION AMI trial showed no efficacy in reducing infarct size [1] [4]. |
The following diagram illustrates the intended signaling pathway targeted by this compound and the point of its intervention:
Since this compound is a cell-penetrating peptide, confirming its entry into cardiomyocytes is a logical step in preclinical research. Below is a suggested protocol framework, inferred from general principles of studying intracellular peptides and the biological context of this compound.
To visualize and quantify the internalization of this compound into cultured cardiomyocytes and confirm its functional engagement with the δ-PKC target.
The experimental workflow for the internalization and functional assay can be summarized as follows:
Cell Culture and Plating:
Treatment and Internalization:
Washing and Fixation:
Staining and Imaging (Confocal Microscopy):
Functional Assay (δ-PKC Activity):
The table below summarizes the key findings from the primary human clinical trial, the PROTECTION AMI study.
| Trial Name | Phase | Animal Model Insight | Clinical Dosing | Primary Endpoint (Infarct Size) | Key Clinical Outcomes |
|---|---|---|---|---|---|
| PROTECTION AMI [1] | Phase II | Pre-clinical animal models showed this compound reduced infarct size during ischemia/reperfusion [1]. | IV infusion (50, 150, or 450 mg/h) initiated before PCI and continued for ~2.5 hours [1]. | No significant reduction vs. placebo (median CK-MB AUC: 4419-5253 ng·h/mL vs. placebo 5156 ng·h/mL) [1]. | No improvement in ECG ST-segment recovery, 3-month LVEF, or clinical event rates (death, heart failure, serious arrhythmias) [1]. |
While the search results do not detail this compound's specific mechanism in animal models, they describe the general role of its target, delta-Protein Kinase C (δ-PKC), in Myocardial Ischemia/Reperfusion Injury (MIRI). The diagram below illustrates this complex pathophysiology.
The diagram shows that δ-PKC is activated by key MIRI triggers like calcium overload and oxidative stress from reactive oxygen species (ROS) [2] [3]. Activation of δ-PKC is a known promoter of the mitochondrial permeability transition pore (mPTP) opening [3]. The opening of the mPTP is a decisive event in committing the cell to death, leading to necrosis, apoptosis, and increased infarct size [2].
As a selective δ-PKC inhibitor, this compound was designed to block this specific step in the pathway, thereby preventing mPTP opening and reducing cell death following reperfusion [1].
The most comprehensive human experiment with this compound was the PROTECTION AMI Randomized Controlled Trial [4] [5] [6]. This study serves as the primary source for a detailed clinical-grade protocol.
TABLE 1: PROTECTION AMI Trial Design and Key Parameters
| Parameter | Specification |
|---|---|
| Trial Identifier | NCT00785954 [4] |
| Design | Multicentre, double-blind, placebo-controlled [4] |
| Patient Population | Anterior STEMI (primary cohort, n=1010) or inferior STEMI (exploratory, n≤166) presenting within 6 hours [4] |
| Intervention | Intravenous infusion of Placebo or this compound at 50, 150, or 450 mg/h [4] |
| Infusion Protocol | Initiated prior to primary PCI and continued for approximately 2.5 hours [4] |
| Primary Endpoint | Infarct size measured by CK-MB area under the curve (AUC) [4] |
| Key Secondary Endpoints | Other infarct size measures, ECG ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) [4] |
TABLE 2: PROTECTION AMI Trial Outcomes
| Treatment Group | Primary Endpoint: CK-MB AUC (median, ng·h/mL) | Conclusion on Efficacy |
|---|---|---|
| Placebo | 5,156 | No significant difference in the primary or secondary efficacy endpoints was observed between any this compound dose group and the placebo group [4]. |
| This compound 50 mg/h | 5,043 | |
| This compound 150 mg/h | 4,419 | |
| This compound 450 mg/h | 5,253 |
Protocols derived from animal studies provide guidance for basic research applications.
Stock Solution Preparation:
Preparation of Working Solution for In Vivo Animal Studies:
The diagram below outlines the proposed mechanism of this compound and the workflow for its experimental application in the context of myocardial ischemia-reperfusion injury.
Purpose: This document summarizes the scientific rationale, clinical trial evidence, and experimental protocols for the investigation of delcasertib, a selective delta-protein kinase C (delta-PKC) inhibitor, as an adjunct therapy to primary PCI for acute ST-segment elevation myocardial infarction (STEMI).
Executive Summary: Despite a strong scientific rationale from pre-clinical models, the large, pivotal PROTECTION AMI randomized controlled trial concluded that selective inhibition of delta-PKC with an intravenous infusion of this compound during primary PCI did not reduce biomarkers of myocardial injury in patients treated according to the contemporary standard of care [1] [2] [3]. No differences in key clinical endpoints were observed.
The investigation of this compound was based on the role of delta-PKC in ischemia/reperfusion injury. The signaling pathway targeted by this compound can be summarized as follows:
Activation of the novel PKC isoform delta-PKC during reperfusion mediates damage primarily by promoting mitochondrial dysfunction, which inhibits ATP regeneration and induces cardiomyocyte necrosis [4]. This compound, a selective ATP-competitive inhibitor of delta-PKC, was designed to interrupt this pathway at the point of kinase activation, thereby reducing infarct size [1] [4].
The PROTECTION AMI trial was a multicenter, double-blind study that represents the most comprehensive clinical investigation of this compound. The key design elements and results are summarized below.
Table 1: PROTECTION AMI Trial Design and Key Outcomes [1] [2] [3]
| Trial Aspect | Details |
|---|---|
| Patient Population | Anterior STEMI patients presenting within 6 hours of symptom onset (Primary cohort, n=1,010) |
| Intervention | IV this compound (50, 150, or 450 mg/h) or placebo, initiated pre-PCI and continued for ~2.5 hours |
| Primary Endpoint | Infarct size measured by CK-MB area under the curve (AUC) |
| Key Secondary Endpoints | Infarct size by other biomarkers, ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) |
| Primary Outcome | No significant difference in median CK-MB AUC between any this compound dose group and placebo. |
| Secondary Outcomes | No treatment-related differences in any secondary endpoint, including clinical events at 3 months. |
| Conclusion | This compound did not reduce biomarkers of myocardial injury. |
The following methodology is based on the published PROTECTION AMI trial protocol, which can serve as a reference for future study design.
1. Study Design
2. Patient Population
3. Randomization and Dosing
4. Efficacy Assessments
5. Statistical Analysis
The failure of this compound in a large Phase 3 trial after promising pre-clinical and pilot study results highlights the challenges in translating ischemia/reperfusion therapeutics. Potential reasons and future considerations include:
| Property | Delcasertib (Free Form) | This compound Hydrochloride (Salt Form) |
|---|---|---|
| Synonyms | KAI-9803, BMS-875944 [1] [4] | KAI-9803 hydrochloride, BMS-875944 hydrochloride [2] [3] |
| CAS Number | 949100-39-4 [1] | N/A (provided as a hydrochloride salt) [2] |
| Molecular Formula | C₁₂₀H₁₉₉N₄₅O₃₄S₂ [1] | C₁₂₀H₂₀₀ClN₄₅O₃₄S₂ [2] [3] |
| Molecular Weight | 2880.28 g/mol [1] | 2916.74 g/mol [2] [3] |
| Appearance | Solid; White to off-white [1] | Solid; White to off-white [2] |
| Form Stability | Prone to instability (free form) [1] | Recommended stable salt form [1] [2] |
| Primary Storage | Sealed storage, away from moisture [1] | Sealed storage, away from moisture and light [2] |
| Long-Term Storage | Powder: -80°C for 2 years; -20°C for 1 year [1] | Powder: -80°C for 2 years; -20°C for 1 year [2] |
| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1] | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [2] |
For the hydrochloride salt form, the recommended solvent and preparation methods are as follows [2] [3]:
| Solvent System | PBS (Phosphate Buffered Saline) |
|---|---|
| Solubility | ~50 mg/mL (17.14 mM) in PBS [2] [3] |
| Preparation Instructions | Dissolve in PBS to the desired concentration. The solution should be prepared with sonication to aid dissolution, resulting in a clear solution [2] [3]. |
| Stock Solution Storage | For in vitro use, freshly prepared aqueous solutions are recommended. If stock solutions are prepared, they should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [2]. |
| Parameter | Specification |
|---|---|
| Animal Model | Six-week-old male Crl:CD(SD) rats [1] [2] [3] |
| Dosage | 1 mg/kg (for pharmacokinetic analysis) [1] [2] [3] |
| Route of Administration | Intravenous injection via the femoral vein [1] [2] [3] |
| Experimental Outcome | The compound, facilitated by its TAT carrier peptide, was effectively distributed to tissues including the liver, kidney, and heart [1] [2] [3]. |
The following diagram illustrates the intended mechanism of action of this compound and the context of its investigation.
| Property | Description |
|---|---|
| Synonyms | KAI-9803; BMS-875944 |
| Biological Target | δ-protein kinase C (δPKC) [1] |
| Relevant In Vivo Model | Crl:CD(SD) rats (6-week-old male) [1] |
| Reported Intravenous Dosage | 1 mg/kg (for PK analysis) [1] |
| Molecular Weight | 2880.28 g/mol [1] |
| CAS Number | 949100-39-4 [1] |
| Formulation Note | The free form is prone to instability; the stable hydrochloride salt form is recommended [1] |
While a full detailed protocol is not provided in the search results, the following information can be used as a foundational reference.
The following diagram outlines a logical workflow for establishing an in vivo efficacy study based on the gathered information.
Delcasertib is an inhibitor of Protein Kinase C (PKC), specifically the delta isoform (δ-PKC) [1]. PKC is a family of enzymes that play a key role in intracellular signal transduction, regulating cell proliferation, differentiation, and survival [1].
The table below summarizes the available information on this compound and other related PKC inhibitors that have been tested in clinical trials.
| Inhibitor Name | PKC Isoform Target | Therapeutic Context | Reported Outcome in Clinical Trials |
|---|---|---|---|
| This compound | δ-PKC (delta) | Myocardial Ischemia/Reperfusion Injury (MIRI) | Tested, but no significant clinical benefits reported for PKC inhibitors in this context [1] [2]. |
| Sotrastaurin | Pan-PKC (conventional & novel) | Various (e.g., autoimmune diseases) | Not specified in detail, but part of clinical trials for PKC-associated diseases [1]. |
| Enzastaurin | PKCβ | Cancer | Clinical trials showed no significant clinical benefits [1]. |
| Midostaurin | Multiple kinases | Cancer (e.g., acute myeloid leukemia) | Broadly used in clinical trials [1]. |
| UCN-01 | Conventional PKC (higher affinity) | Cancer | Extensively tested in clinical trials [1]. |
The search results indicate that, despite preclinical promise, clinical trials of PKC inhibitors like this compound for conditions such as myocardial ischemia/reperfusion injury have largely shown no significant clinical benefits [1] [2]. One editorial notes that this compound is among the many pharmacologic strategies that have not yet achieved a sufficient level of evidence to be recommended in clinical guidelines [2].
The following diagram illustrates the proposed mechanism by which a δ-PKC inhibitor like this compound would act in the context of myocardial ischemia/reperfusion injury, based on general pathophysiological pathways.
Diagram Title: Proposed δ-PKC Inhibition in Reperfusion Injury
This pathway shows how this compound is theorized to interrupt a key signaling step that leads to cell death following restored blood flow to heart tissue.
The table below summarizes the core problems and the associated lessons learned for future research and development.
| Problem Area | Key Issue Identified | Implications for Experimental Design |
|---|---|---|
| Patient Population & Selection [1] [2] | The trial included a broad population of anterior STEMI patients. Overall outcomes in STEMI have steadily improved, making it harder to show a statistical benefit from a new adjunctive therapy. | Future studies should enrich the study population with patients having the largest area of myocardium at risk (e.g., anterior MI with confirmed pre-PCI TIMI 0/1 flow) to maximize the chance of detecting a treatment effect. |
| Timing & Route of Administration [2] [3] | The switch from intracoronary (in the Phase 1/2a DELTA MI trial) to intravenous infusion (in Phase 2b PROTECTION AMI) for convenience may have impacted drug delivery to the ischemic tissue at the critical moment of reperfusion. | The intracoronary route, delivering the drug directly to the ischemic zone just before balloon deflation, may be more effective for therapies targeting reperfusion injury directly. |
| Translation from Model to Clinic [2] [3] | Animal models use controlled ischemia times and healthy subjects. Human patients have variable ischemic times, pre-existing conditions, and often achieve spontaneous reperfusion before PCI, altering the injury mechanism. | Preclinical models must account for clinical heterogeneity. Dosing and timing in animals may not directly translate to the more complex and variable human clinical scenario. |
The primary efficacy endpoint was infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB) [1] [4].
The results showed no statistically significant difference in infarct size between any of the delcasertib dose groups (50, 150, or 450 mg/h) and the placebo group. The median CK-MB AUC values were similar across all groups [1] [3].
Yes, a prospectively defined subgroup analysis of patients with anterior STEMI and completely occluded arteries (TIMI flow grade 0/1) on initial angiography showed a non-significant, downward trend in CK-MB AUC with this compound treatment [1] [2] [3]. This suggests that the drug might have had some effect in patients with the most severe, ongoing ischemia at the time of treatment initiation.
The failure of this compound is part of a long history of therapies that showed significant promise in experimental models of ischemia/reperfusion injury but failed to demonstrate efficacy in large, human clinical trials [3]. This highlights the critical challenges in translating findings from controlled animal studies to the heterogeneous and complex setting of human myocardial infarction.
To better visualize the biological target and the flow of the clinical trial, the following diagrams outline the intended mechanism of action and the experimental structure.
Diagram 1: Intended Mechanism of this compound. This flowchart illustrates the proposed pathway by which this compound was designed to mitigate myocardial ischemia/reperfusion injury by inhibiting the activated δPKC enzyme.
Diagram 2: PROTECTION AMI Trial Workflow. This chart outlines the design and outcome of the pivotal Phase 2b clinical trial, showing the patient groups and the key efficacy endpoints that showed no significant improvement.
| Trial Aspect | Details |
|---|---|
| Trial Name | PROTECTION AMI (Phase IIb) [1] |
| Drug & Mechanism | Delcasertib (KAI-9803); selective inhibitor of delta-protein kinase C (δ-PKC) [2] [3] |
| Patient Population | 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI [1] [4]. Primary analysis cohort: 911 patients with anterior STEMI [1]. |
| Intervention | Intravenous infusion of this compound (50, 150, or 450 mg/h) or placebo, initiated before PCI and continued for ~2.5 hours [1] |
| Primary Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1] |
The following table consolidates the primary results from the PROTECTION AMI trial, showing no significant benefit from this compound across multiple endpoints [1] [4].
| Endpoint | Placebo Group | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h | P Value |
|---|---|---|---|---|---|
| CK-MB AUC (ng·h/mL), Median | 5,156 | 5,043 | 4,419 | 5,253 | Not Significant [1] |
| ST Recovery AUC (μV/min) | 8,377 | 7,707 | 7,779 | 8,188 | 0.420 [4] |
| LVEF ≤30% at 3 Months (%) | 8.6% | 5.1% | 7.3% | 9.0% | Not Significant [4] |
| Death at 3 Months (%) | 3.2% | 3.9% | 4.0% | 2.4% | Not Significant [4] |
For researchers analyzing this trial, the core methodologies were:
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow of the PROTECTION AMI trial.
Q1: Why did this compound fail in PROTECTION AMI despite promising pre-clinical data? Several factors may explain the failure [3] [5] [4]:
Q2: What was the safety profile of this compound, and were there concerns? this compound was noted for having a lack of virtually any side effects and was described as "nontoxic" in the reported results [5]. This favorable safety profile allowed the use of very high doses in the trial.
Q3: What is the current status of this compound development? Following the negative results of the PROTECTION AMI trial, Bristol-Myers Squibb ended its partnership and discontinued development of this compound for the AMI indication [3] [5]. At the time, KAI Pharmaceuticals (the original developer) expressed continued interest in evaluating the drug for other indications involving ischemia-reperfusion injury, such as stroke or coronary artery bypass graft (CABG) surgery [3] [5].
The core quantitative findings from the phase 2b PROTECTION-AMI trial, which investigated delcasertib, are summarized in the table below [1] [2].
| Trial Parameter | Details |
|---|---|
| Trial Name & Phase | PROTECTION-AMI (Phase 2b) [2] |
| Patient Population | 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) presenting within 6 hours of symptom onset and undergoing primary PCI. Primary analysis cohort: anterior STEMI (n=1010) [3] [4]. |
| Intervention | Intravenous infusion of this compound at 50 mg/h, 150 mg/h, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [3] [4]. |
| Control | Placebo [3] [4] |
| Primary Endpoint | Infarct size measured by Creatine Kinase-MB area under the curve (CK-MB AUC) [3] [4] [2]. |
| Key Result on Primary Endpoint | No significant difference in median CK-MB AUC between any this compound dose group and the placebo group [3] [4]. |
| Key Secondary Endpoints | Peak CK-MB, ECG ST-segment recovery, Left Ventricular Ejection Fraction (LVEF) at 3 months, and clinical endpoints (death, heart failure, serious ventricular arrhythmias) [1] [3] [4]. |
| Key Result on Secondary Endpoints | No consistent, significant improvement was observed in any secondary endpoint compared to placebo [1] [3] [4]. |
The failure of this compound to meet its endpoints offers critical learning points for designing future studies on reperfusion injury.
The following diagram illustrates the design and outcome of the PROTECTION-AMI trial, providing a visual summary of the process.
Q1: What was the scientific rationale for testing this compound in reperfusion injury? A1: this compound is a selective inhibitor of the delta-protein kinase C (δ-PKC) enzyme. Preclinical animal models had strongly implicated δ-PKC in causing mitochondrial injury and cell death (apoptosis or necrosis) during the process of reperfusion. Inhibiting this target was shown to reduce infarct size in these models, providing a strong mechanistic rationale for human trials [3] [4] [2].
Q2: Were there any positive signals in any patient subgroups? A2: Yes, a prospectively defined subgroup analysis showed a non-significant, soft trend toward reduced infarct size (as measured by CK-MB AUC) in patients with an anterior STEMI who had completely occluded arteries (TIMI flow 0/1) before their PCI procedure [1] [2]. This suggests that the drug might need to be present before any blood flow returns to the tissue to have an effect.
Q3: What was the fate of this compound development after this trial? A3: Following the negative results of the PROTECTION-AMI trial, the development partner Bristol-Myers Squibb decided to discontinue the development of this compound for acute myocardial infarction [1] [2]. The other sponsor, KAI Pharmaceuticals, had expressed interest in exploring the drug for other indications, such as stroke or coronary artery bypass graft (CABG) surgery, but no positive subsequent developments have been widely reported [1].
| Aspect | Details |
|---|---|
| Drug Type | Synthetic Peptide [1] |
| Primary Target | δ-protein kinase C (δPKC) [2] |
| Highest Phase Reached | Phase 2 (Status: Pending or Discontinued) [1] |
| Primary Indication | Acute ST-segment elevation myocardial infarction (STEMI) [1] [2] |
| Key Clinical Trial | Phase 2 study as an adjunct to primary percutaneous coronary intervention [2] |
| Notable Outcome | The trial completed by October 2014, with one result marked as "Negative" [1] |
Clinical development for this compound was active in multiple countries for acute myocardial infarction, with Phase 2 trials initiated around November 2008 [1]. The following table summarizes the available clinical results:
| Indication | Phase | Evaluation | Result vs. Placebo | Completion Date |
|---|---|---|---|---|
| Acute Myocardial Infarction | Phase 2 | 1,010 patients | Negative [1] | 01 Oct 2014 |
For researchers studying this compound or similar protein kinase C inhibitors, understanding its mechanism and proper experimental handling is crucial.
This compound is a potent and selective inhibitor of the delta isoform of Protein Kinase C (δPKC) [2]. During ischemic events like a heart attack, δPKC becomes overactivated and can trigger pathways leading to cell death (apoptosis) and tissue damage. By inhibiting δPKC, this compound was designed to protect heart muscle cells from this damage following a heart attack [2].
The diagram below illustrates the proposed signaling pathway and mechanism of this compound.
Although its clinical development has halted, this compound may still be used in research settings.
Handling and Storage
Safety Protocols
Available information does not specify the exact reason, but it is strongly correlated with the negative outcome of its pivotal Phase 2 clinical trial completed in 2014 [1]. The trial evaluated this compound as an adjunct therapy for heart attack and failed to show a significant benefit over the placebo.
Yes, research into PKC modulation continues. For instance, Bryostatin 1 (a PKC modulator from a marine source) and Chelerythrine (a general PKC inhibitor) are examples of compounds used in preclinical research to study PKC-related pathways [3]. However, their targets and applications differ from the specific δPKC inhibition of this compound.
Yes, it is available from certain chemical and biological suppliers specializing in research compounds. The provided search results list it with catalog numbers, purities (95.38%), and various package sizes (e.g., 5 mg, 10 mg) [2]. Researchers should ensure they comply with all institutional and safety guidelines when ordering and using the compound.
Q1: Our preclinical data for a δ-PKC inhibitor was strong, but the clinical trial failed. What happened in the PROTECTION-AMI trial?
The PROTECTION-AMI phase IIb trial serves as a critical case study for the transition from preclinical promise to clinical failure.
Table 1: Key Quantitative Results from PROTECTION-AMI Trial (Anterior STEMI Cohort)
| Endpoint | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |
|---|---|---|---|---|
| CK-MB AUC (median, ng·h/mL) | 5,156 | 5,043 | 4,419 | 5,253 [1] |
| ST-segment Recovery AUC (μV·min) | 8,377 | 7,707 | 7,779 | 8,188 [4] |
| LVEF ≤30% at 3 months (%) | 8.6% | 5.1% | 7.3% | 9.0% [4] |
Q2: Were there any positive signals or specific patient subgroups that responded?
A prospectively defined subgroup analysis provided a hint of biological activity, though it was not statistically significant.
Q3: What are the leading hypotheses for why this compound failed?
Expert analysis following the trial points to several common challenges in translating cardioprotection.
Q4: What is the current status of this compound development?
Following the negative results of the PROTECTION-AMI trial:
The following workflow generalizes the core methodology used in the PROTECTION-AMI trial, which can serve as a reference for designing similar studies.
Key Protocol Details:
This compound is a selective inhibitor of the delta isoform of protein kinase C (δ-PKC). The intended mechanism for reducing reperfusion injury is summarized below.
The diagrams and data from the PROTECTION-AMI trial highlight the significant translational challenge in cardioprotection. The field has since shifted towards exploring other strategies, such as remote ischemic conditioning and mitoprotective agents targeting the mPTP, though these also face challenges in consistent clinical application [6] [7].
Q1: What was the primary issue with the systemic delivery of delcasertib in the PROTECTION AMI trial? The trial administered this compound via intravenous infusion [1]. The failure of this systemic approach to show efficacy highlights a common translational gap: achieving sufficient drug concentration at the specific site of injury (the ischemic myocardium) while avoiding off-target effects and rapid clearance [2].
Q2: What are the key properties of an ideal targeted delivery system for cardiac therapeutics? An ideal system should have:
Q3: Which ligand-based targeting strategies show promise for myocardial delivery? Researchers are functionalizing nanocarriers with ligands that bind to receptors upregulated on cardiomyocytes or in the infarcted tissue. The table below summarizes key candidates from recent literature:
| Target / Ligand | Nanocarrier Type | Proposed Mechanism / Target | Key Findings / Potential |
|---|---|---|---|
| AT1 Peptide [3] | Liposomes | Binds to Angiotensin II Type 1 receptor, upregulated in injured cardiomyocytes. | In cell culture, showed a threefold increase in NP concentration in injured ventricular cardiomyocytes [3]. |
| PCM Peptide [3] | Liposomes | A 20-mer peptide (WLSEAGPVVTVRALRGTGSW) with high affinity for cardiomyocytes. | Used in dual-modified systems with cell-penetrating peptides (e.g., TAT) to enhance both targeting and intracellular penetration [3]. |
| cRGD Peptide [3] | PEGylated Liposomes | Binds to activated platelet GPIIb/IIIa integrins present at sites of vascular injury. | Used for targeted delivery of thrombolytics; demonstrated rapid, targeted drug release [3]. |
| Apelin [3] | PEG-coated Liposomes | Ligand for the APJ receptor, involved in cardiac homeostasis. | PEGylation addressed the inherent instability of apelin, allowing for sustained release and reduced adverse remodeling in studies [3]. |
| Atrial Natriuretic Peptide (ANP) [3] | Lipid Nano-construct | ANP receptors are elevated early after myocardial infarction in the infarcted myocardium. | Serves as a tag for selective targeting; complexes with DSPE-PEG for nanoparticle formulation [3]. |
| Problem & Phenomenon | Potential Root Cause | Proposed Solution / Optimization Strategy |
|---|
| Low Cardiac Retention Low signal/drug in heart, high in liver/spleen. | - Rapid systemic clearance.
The following is a generalized protocol for creating peptide-functionalized, drug-loaded nanoparticles for cardiac targeting, synthesizing methodologies from the literature.
Objective: To prepare and characterize [Pyr1]-Apelin-13 loaded in PEG-coated liposomes for sustained release and improved cardiac targeting [3].
Materials:
Methodology:
To better understand the therapeutic context and experimental process, the following diagrams outline the targeted signaling pathway and a generalized workflow for nanoparticle development.
The quantitative data on Delcasertib's rapid clearance, primarily from preclinical studies, is summarized in the table below.
| Parameter | Reported Value | Experimental Context |
|---|---|---|
| Terminal Half-life (IV) | 2 - 5 minutes (steady state in 5-30 min) [1] | In vivo (rat), after intravenous administration [1]. |
| Elimination Half-life | 1.58 minutes [1] | In vivo (rat), rapid elimination of the parent compound [1]. |
| Time to Metabolic Degradation | By 5 minutes [1] | In vivo (rat), coincident with tyrosine metabolism [1]. |
| Tissue Distribution | Liver, kidney, cardiac myocytes, endothelial cells, heart (1.21 μgeq/g tissue) [1] | In vivo (rat), after intravenous injection [1]. |
To systematically investigate the metabolism of peptide-based drugs like this compound, you can adapt the following experimental workflows.
Q1: What is the core structural reason for this compound's rapid clearance? this compound is a 23-amino acid peptide [1]. As a linear peptide, it is inherently susceptible to rapid proteolytic degradation by various peptidases and proteases present in plasma and tissues, leading to its short half-life [1].
Q2: Are there any proven formulation strategies to overcome this? Yes. One documented strategy is using a stable salt form. The free form of this compound is prone to instability, and thus the stable salt form (this compound hydrochloride) is recommended for experimentation as it retains the same biological activity with improved stability [2].
Q3: Besides the salt form, what other molecular strategies can improve stability? While not used for this compound itself, common approaches for peptide drugs include:
Q4: How does the rapid clearance of this compound relate to its clinical trial outcomes? In the PROTECTION AMI phase IIb trial, this compound was administered via a 2.5-hour intravenous infusion [3] [4]. Its rapid clearance likely limited the duration of target engagement (δ-PKC inhibition) at the critical moment of reperfusion injury, which is a very narrow therapeutic window. This probable inability to maintain effective concentrations likely contributed to its failure to reduce infarct size in the clinical setting, despite positive preclinical results [3] [5] [6].
The PROTECTION AMI trial was a Phase II, multicenter, double-blind, randomized controlled trial designed to test whether delcasertib, a selective inhibitor of delta-protein kinase C (delta-PKC), could reduce infarct size as an adjunct therapy to primary Percutaneous Coronary Intervention (PCI) in patients with acute ST-segment elevation myocardial infarction (STEMI) [1] [2] [3].
The table below summarizes the key efficacy results from the PROTECTION AMI trial, showing no significant benefit from this compound across multiple metrics.
| Endpoint | Placebo Group | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |
|---|---|---|---|---|
| Primary Endpoint | ||||
| CK-MB AUC (median, ng·h/mL) [1] | 5156 | 5043 | 4419 | 5253 |
| Secondary Endpoints | ||||
| Infarct Size (other biomarkers) [1] | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo |
| ST-segment Recovery [1] | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo |
| LVEF at 3 Months [1] | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo |
| Clinical Endpoints (Adjudicated) | ||||
| Death, Heart Failure, Serious Arrhythmias [1] | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo | No significant differences from placebo |
For researchers seeking to understand the trial's methodology, here is a detailed breakdown of the experimental protocol used in the PROTECTION AMI trial.
| Protocol Aspect | Details |
|---|---|
| Trial Design | Phase II, dose-ranging, placebo-controlled, double-blind, randomized controlled trial [3]. |
| Patient Population | Primary Cohort: 1010 patients with acute anterior STEMI. Exploratory Cohort: Capped at 166 patients with high-risk inferior STEMI [1]. |
| Inclusion Criteria | Aged ≥18 years; ischemic symptoms ≥30 minutes; presenting within 6 hours of symptom onset; specific electrocardiographic criteria for STEMI [3]. |
| Intervention | Intravenous infusion of placebo or one of three this compound doses (50, 150, or 450 mg/h). Infusion started before the first contrast injection during PCI and continued for approximately 2.5 hours [1] [3]. |
| Concomitant Procedure | Primary PCI was performed according to local standards of care [3]. |
| Data Monitoring | The trial was monitored by an independent Data and Safety Monitoring Board. Clinical endpoints were adjudicated by an independent committee [3]. |
The following diagram illustrates the intended mechanism of action for this compound and the point at which it failed to exert a measurable clinical effect in the PROTECTION AMI trial.
The failure of this compound suggests that the role of delta-PKC in human myocardial reperfusion injury may be more complex than in animal models, or that the injury itself is not a dominant factor when patients are treated with contemporary PCI standard of care [1] [3].
The PROTECTION AMI trial investigators proposed several key considerations for future research, which may serve as a guide for troubleshooting similar drug development programs [1] [3]:
The table below summarizes two well-characterized small-molecule inhibitors that target δ-PKC and are actively used in research.
| Inhibitor Name | Chemical Nature | Primary Indications/Research Areas | Key Characteristics & Mechanisms |
|---|---|---|---|
| Sotrastaurin | Small molecule | Hepatocellular Carcinoma (HCC) [3] | Preclinical studies show it inhibits PRKCD; combos with sorafenib may have a synergistic effect on HCC progression [3]. |
| CP612 | Small molecule | Chronic pain, neuropathic pain [4] | Potent, brain-penetrant, ATP-competitive; highly selective for PKCε but also inhibits PKCδ (IC~50~ not specified in results) [4]. |
For researchers designing experiments with these inhibitors, the following workflows from recent studies can serve as robust methodological templates.
The diagram below outlines the experimental logic for exploring a novel, non-canonical mechanism of PRKCD upregulation and its inhibition in Hepatocellular Carcinoma (HCC), based on a 2025 study [3].
Key Experimental Protocols from this Pathway:
PRKCD mRNA, key techniques include RNA immunoprecipitation (RIP) and RIP sequencing (RIP-seq) to identify and validate direct binding targets. Deletion of the predicted RNA-binding domain (RBD) serves as a critical control [3].PRKCD inhibition can be evaluated using:
The diagram below illustrates the role of PKCε/δ in pain signaling and the experimental use of CP612, a potent, selective inhibitor.
Key Experimental Protocols from this Pathway:
Challenge 1: Lack of Specificity in Inhibitors
scanMAX assay. Be aware that compounds like CP612, while potent against PKCε, also inhibit PKCδ and other kinases; this must be accounted for in your experimental design and interpretation [4].Challenge 2: Translational Gaps Between Pathways
The table below summarizes key safety findings from the PROTECTION AMI randomized controlled trial, which investigated this compound as an adjunct to percutaneous coronary intervention (PCI) [1].
| Aspect | Findings in the PROTECTION AMI Trial |
|---|---|
| Trial Design | Multicenter, double-blind, placebo-controlled trial in patients with acute anterior ST-segment elevation myocardial infarction (STEMI) [1]. |
| Dosing | Intravenous infusion of placebo or this compound (50, 150, or 450 mg/h) initiated before PCI and continued for approximately 2.5 hours [1]. |
| Primary Safety Observation | No differences were observed between the this compound treatment groups and the placebo group in the rates of adjudicated clinical endpoints, including death, heart failure, or serious ventricular arrhythmias [1]. |
| General Conclusion | The study concluded that selective inhibition of delta-PKC with this compound did not reduce biomarkers of myocardial injury and, by implication, was not associated with an increase in adverse clinical events compared to placebo [1]. |
For researchers conducting in vitro studies, this compound is used as a selective inhibitor of delta-protein kinase C (δ-PKC). Here is a generalized workflow based on its application in cell-based assays [2]:
The following diagram illustrates this experimental workflow:
Q: In which experimental models is this compound cited as a selective inhibitor? A: In the available literature, this compound is explicitly used as a selective PKCδ inhibitor in in vitro models using human bronchial epithelial cells and HEK-293 cells overexpressing TRP channels to study pathways related to inflammation [2].
Q: The effect of my treatment seems inconsistent. What could be the issue? A: Consider the following troubleshooting steps:
| Feature | Delcasertib (δ-PKC Inhibitor) | CP612 (ε-PKC Inhibitor) | PKCε Activator Peptide |
|---|---|---|---|
| Target & Mechanism | Selective inhibitor of delta-PKC (δ-PKC); cell-penetrating peptide conjugate [1] [2]. | Small molecule inhibitor of epsilon-PKC (PKCε); ATP-competitive [3]. | Activator peptide for epsilon-PKC (PKCε) [4]. |
| Therapeutic Goal | Reduce myocardial infarct size from ischemia-reperfusion injury [5] [1]. | Treat chronic pain (e.g., chemotherapy-induced neuropathic pain) [3]. | Improve survival and hemodynamic stability in hemorrhagic shock [4]. |
| Key Efficacy Findings | Ineffective in large clinical trial (PROTECTION AMI): no reduction in infarct size vs. placebo [5]. | Effective in preclinical models: reversed hyperalgesia from paclitaxel and opioid withdrawal [3]. | Effective in preclinical model: significantly improved survival in a porcine hemorrhage model [4]. |
| Clinical Status | Development discontinued after failed Phase 2 trial [5] [1]. | Preclinical research stage [3]. | Preclinical research stage [4]. |
| Reported Challenges | Failed to demonstrate benefit despite sound preclinical rationale [5]. | Aims to improve selectivity over related kinases (e.g., ROCK1) to minimize off-target effects [3]. | Not fully reported, but represents a novel approach for a condition with limited treatments [4]. |
The stark difference in efficacy between this compound and the other agents can be understood by examining their respective experimental contexts and results.
This compound's Clinical Failure: The PROTECTION AMI trial was a large (n=1010), multicenter, double-blind study where this compound was administered intravenously to patients undergoing primary percutaneous coronary intervention (PCI) for acute anterior ST-segment elevation myocardial infarction (STEMI) [5]. Despite promising animal data [1] [2], the drug showed no difference compared to placebo in the primary endpoint of infarct size, measured by creatine kinase MB fraction area under the curve. This failure in a definitive clinical trial halted its development [5] [1].
CP612's Preclinical Success for Pain: In contrast, the efficacy of CP612 was demonstrated in robust rodent models.
PKCε Activator's Efficacy in Hemorrhage: The potential of PKCε as a target is further underscored by an activator's success in a lethal model.
For researchers looking to replicate or understand these findings, here are the key methodological details.
Clinical Trial of this compound (PROTECTION AMI) [5]
Preclinical Study of CP612 [3]
The following diagram illustrates the contrasting mechanisms of a PKC inhibitor like this compound versus a PKC activator, and their divergent biological outcomes.
> This diagram highlights the critical difference in approach: this compound aimed to be protective by inhibiting a damaging δ-PKC pathway, whereas other successful preclinical strategies have involved activating a protective PKC-ε pathway.
| Efficacy Measure | Placebo Group | Delcasertib 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |
|---|---|---|---|---|
| Primary Endpoint | ||||
| CK-MB AUC (median, ng·h/mL) [1] [2] | 5156 | 5043 | 4419 | 5253 |
| Secondary Endpoints | ||||
| Peak CK-MB [2] | No data | No consistent reduction across dosing ranges vs. placebo [2] | ||
| ECG ST-recovery AUC [1] [3] | No significant differences vs. placebo [1] | |||
| LVEF at 3 months [1] | No significant differences vs. placebo [1] | |||
| Clinical Endpoints | ||||
| Death, heart failure, serious arrhythmias [1] | No significant differences in adjudicated clinical event rates vs. placebo [1] |
> Abbreviations: AUC, area under the curve; CK-MB, creatine kinase MB fraction; ECG, electrocardiographic; LVEF, left ventricular ejection fraction.
The data in the table above comes from a specific clinical context. Here are the key methodological details of the study.
This compound is a selective inhibitor of the delta-protein kinase C (δ-PKC) isozyme. The table below summarizes its key characteristics based on available data.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as KAI-9803) [1]. |
| Target | Delta-protein kinase C (δ-PKC) [2] [1]. |
| Structure | A 23-amino acid peptide derived from the δ-V1-1 region of the δ-PKC protein [1]. |
| Mechanism of Action | Selectively disrupts the binding of activated δ-PKC with its receptor for activated C-kinase (RACK), preventing its translocation to organelles like mitochondria. It does not affect the activation or localization of other PKC isozymes [1]. |
| Therapeutic Application | Investigated as an adjunct therapy during primary percutaneous coronary intervention (PCI) for acute anterior ST-segment elevation myocardial infarction (STEMI) [2]. |
| Clinical Trial Outcome | In the PROTECTION AMI Randomized Controlled Trial, an intravenous infusion of this compound during PCI did not reduce biomarkers of myocardial injury compared to placebo [2]. |
| Reported Selectivity | Described as a selective δ-PKC inhibitor; stated not to affect other PKC isozymes [1]. |
The following diagram illustrates the proposed mechanism of this compound in the context of heart ischemia-reperfusion injury.
The development of highly selective PKC inhibitors like this compound is challenging. The diagram below outlines key hurdles in this process.
The main challenges include:
| Outcome Measure | Results by Treatment Group | Statistical Significance (vs. Placebo) |
|---|
| Primary Endpoint: Infarct Size (CK-MB AUC, median ng·h/mL) | Placebo: 5,156 this compound 50 mg/h: 5,043 this compound 150 mg/h: 4,419 this compound 450 mg/h: 5,253 | No significant difference [1] [2] | | Secondary Endpoint: LVEF at 3 Months (% of patients with LVEF ≥30%) | Placebo: 8.6% this compound 50 mg/h: 5.1% this compound 150 mg/h: 7.3% this compound 450 mg/h: 9.0% | No significant difference [3] | | Secondary Endpoint: ST-Segment Recovery (AUC on ECG) | No appreciable difference across all dose groups | No significant difference [1] [3] | | Clinical Endpoints (Death, Heart Failure, Serious Arrhythmias) | No differences between treatment groups | No significant difference [1] |
The data in the table above were generated through the following rigorous clinical trial methodology [1] [4] [3]:
The experimental rationale for using this compound was based on its targeted mechanism of action within the PKC signaling pathway.
The failure of this compound in the PROTECTION AMI trial highlights the translational challenge in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, inhibiting PKC-δ at the time of reperfusion in a contemporary clinical setting did not translate to measurable benefits in reducing infarct size or improving LVEF [1] [3]. Consequently, further development of this compound for acute myocardial infarction was halted [3].
The PROTECTION AMI trial was a phase 2b, multicenter, double-blind study designed to evaluate if delcasertib, a selective inhibitor of delta-protein kinase C (δ-PKC), could limit reperfusion injury [1].
The table below summarizes the trial design and primary outcomes:
| Aspect | Details |
|---|---|
| Patient Population | 1,010 patients with acute anterior ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI within 6 hours of symptom onset [1]. |
| Intervention | Intravenous this compound at 50, 150, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [1]. |
| Control | Placebo [1]. |
| Primary Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1]. |
| Primary Outcome | No significant difference in infarct size between any this compound dose group and the placebo group [1]. |
| Secondary Outcomes | No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [1] [2]. |
| Conclusion | Selective inhibition of δ-PKC with this compound did not reduce myocardial injury in patients treated with contemporary primary PCI [1]. |
For researchers, the key methodological details of the clinical trial are as follows:
The trial was based on the rationale that inhibiting δ-PKC during reperfusion could mitigate cellular damage. The diagram below illustrates this intended mechanism and the subsequent experimental workflow to test it.
The table below summarizes key information on this compound based on the available clinical data.
| Aspect | Details on this compound |
|---|---|
| Drug Class | Peptidic, selective delta-protein kinase C (δ-PKC) inhibitor [1] |
| Mechanism of Action | Inhibits δ-PKC translocation, preventing necrosis and apoptosis during reperfusion injury in preclinical models [1]. |
| Intended Indication | Adjunct therapy to reduce infarct size in patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [2] [3]. |
| Clinical Trial (PROTECTION AMI) | Phase: IIb Design: Multicentre, double-blind, randomized, placebo-controlled Patients: 1,010 with anterior STEMI Doses: 50, 150, or 450 mg/h intravenous infusion vs. placebo [2] [3] | | Efficacy Outcome | Primary Endpoint (Infarct size): No significant difference vs. placebo across all doses [2] [4] [3]. Secondary Endpoints (LVEF, ST-segment recovery, clinical events): No significant difference vs. placebo [2] [3]. | | Conclusion | Selective inhibition of δ-PKC with this compound did not reduce biomarkers of myocardial injury in patients treated with contemporary standard of care [2]. |
For researchers designing similar studies, here is the detailed methodology from the key this compound trial [2] [3]:
While a direct "head-to-head" comparison is not available, the search results highlight other cardioprotective agents and approaches with differing mechanisms. This contrast may be useful for your research context.
The following diagram illustrates the contrasting mechanisms of action between this compound and the anesthetic agents discussed.
The clinical data for this compound demonstrates that despite a strong mechanistic rationale and positive preclinical results, targeting δ-PKC inhibition as an adjunct to PCI in STEMI patients was not effective in a large, randomized controlled trial [2] [3]. This highlights the well-known challenge of translating cardioprotective strategies from the laboratory to the clinical setting.
Further research into cardioprotection may need to focus on:
The following table summarizes the key ST-segment recovery endpoints from the PROTECTION AMI trial, which were secondary measures of the drug's efficacy [1] [2]:
| Endpoint Description | Measurement Method | Results by Treatment Group (Median) | Conclusion |
|---|
| ST-Segment Recovery AUC [3] | Area Under the Curve of ST-segment recovery over 24 hours of continuous ECG monitoring. | Placebo: 8,377 µV•min this compound 50 mg/h: 7,707 µV•min this compound 150 mg/h: 7,779 µV•min this compound 450 mg/h: 8,188 µV•min | No significant differences between any this compound dose and placebo. | | Time to Stable ST-Segment Recovery [1] [4] | Time required for the ST segments to stabilize after reperfusion. | No significant differences between any this compound dose group and the placebo group were observed. | The drug did not accelerate the rate of ST-segment recovery. |
The PROTECTION AMI trial was a multicenter, double-blind, randomized, placebo-controlled trial designed to rigorously evaluate the efficacy of this compound [1] [2].
The experimental use of this compound was based on a specific biological mechanism, though the clinical outcomes did not show benefit.
The diagram below illustrates the intended signaling pathway targeted by this compound and the corresponding experimental workflow in the PROTECTION AMI trial.
The table below summarizes key information about this compound and the results from its pivotal clinical trial.
| Aspect | Details |
|---|---|
| Generic Name | This compound (also known as KAI-9803, BMS-875944) [1] [2] |
| Investigated Condition | Acute anterior ST-segment elevation myocardial infarction (STEMI) [3] [4] [5] |
| Mechanism of Action | Selective inhibitor of delta-protein kinase C (δ-PKC). It is a peptide that inhibits the translocation of the PKCδ isozyme, intended to prevent cell death during reperfusion injury [1] [2]. |
| Latest Development Stage | Development appears to have been discontinued following Phase 2b trial [1] [2]. |
| Key Trial Name | PROTECTION AMI Randomized Controlled Trial [3] [5] |
| Trial Design | Multicentre, double-blind trial in patients undergoing primary percutaneous coronary intervention (PCI). Patients were randomized to placebo or one of three doses of this compound [3]. |
| Primary Efficacy Endpoint | Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [3]. |
| Result on Primary Endpoint | No significant difference in infarct size between any this compound dose group and the placebo group [3] [5]. |
| Result on Secondary Endpoints | No significant differences in other infarct size measures, ST-segment recovery, or left ventricular ejection fraction at 3 months [3]. |
| Result on Clinical Endpoints | No differences in the rates of death, heart failure, or serious ventricular arrhythmias were observed [3]. |
The PROTECTION AMI trial provides a robust example of how this compound was evaluated [3] [4] [5]:
The following diagram illustrates the intended mechanism of action of this compound in the context of ischemia-reperfusion injury, based on preclinical studies [1].
The search results clearly indicate two main reasons:
The table below summarizes the key findings from both phases of development.
| Aspect | Preclinical Results | Clinical Results (PROTECTION AMI Trial) |
|---|---|---|
| Infarct Size | Significant reduction (up to 70%) in animal models [1] [2]. | No significant difference vs. placebo across all doses [3] [1] [4]. |
| Heart Function | Improved heart function in animal studies [5]. | No difference in left ventricular ejection fraction at 3 months [3] [4]. |
| ECG Recovery | Not explicitly detailed in results. | No improvement in ST-segment recovery [3] [4]. |
| Clinical Outcomes | Not applicable. | No differences in death, heart failure, or serious arrhythmias [3] [4]. |
| Key Metric (CK-MB AUC) | Data not available from provided results. | Median ~5000 ng·h/mL for all groups (no statistical difference) [3]. |
To understand the context of the results, here is a breakdown of the experimental methodologies used.
The following diagrams illustrate the proposed drug mechanism and the structure of the key clinical trial.
Diagram 1: Proposed Mechanism of Action for this compound. Preclinical studies suggested that this compound, a selective δ-PKC inhibitor, would protect heart cells by blocking a key step in reperfusion injury [5] [2].
Diagram 2: PROTECTION AMI Clinical Trial Workflow. The Phase IIb trial tested this compound administered intravenously starting just before the artery-opening procedure (PCI) and continuing afterward. It failed to show a benefit on the primary endpoint of infarct size [3] [1] [4].
The transition from successful animal studies to a failed clinical trial is a common challenge in drug development. Several factors may explain the this compound discrepancy:
The case of this compound underscores a recurring theme in translational medicine, particularly in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, selective inhibition of δ-PKC with this compound did not reduce myocardial injury in patients treated with primary PCI according to contemporary standards of care [3]. Following the negative results of the PROTECTION AMI trial, clinical development of this compound for heart attack was discontinued [2].
This outcome highlights the critical need for more human-relevant disease models and a deeper understanding of human pathobiology to bridge the gap between promising laboratory findings and effective patient therapies [7] [6] [8].